molecular formula C6H5F9O7Y B8252609 Yttrium(III) trifluoroacetate hydrate

Yttrium(III) trifluoroacetate hydrate

Cat. No.: B8252609
M. Wt: 448.99 g/mol
InChI Key: RTYFWTAMUWPTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yttrium(III) trifluoroacetate hydrate is a high-purity organo-metallic compound valued as a precursor in materials science and a reagent in proteomics research . In industrial and research applications, it is used in the manufacture of advanced ceramics, glass, laser materials, and phosphors for display and lighting technologies . Its utility in proteomics research stems from its fluorinated nature, which can enhance the stability of proteins during analytical studies . The compound serves as a versatile starting material for generating yttrium-containing oxides and is known to decompose to yttrium fluoride (YF₃) upon thermal treatment . Large-scale production often utilizes continuous flow reactors to ensure precise stoichiometric control and to minimize side products, resulting in a product of consistently high purity (99.9% REO and above) . Advanced synthesis techniques, including sol-gel processing and microwave-assisted synthesis, are also employed to produce nanostructured precursors and reduce reaction times . The thermal decomposition behavior of this compound is a critical area of study, with research indicating the release of water and organic species during pyrolysis, which is crucial for optimizing the synthesis of functional films and nanoparticles . This product is provided as a crystalline solid or powder and is intended for research use only. It is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2,2,2-trifluoroacetic acid;yttrium;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2HF3O2.H2O.Y/c3*3-2(4,5)1(6)7;;/h3*(H,6,7);1H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYFWTAMUWPTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O.[Y]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F9O7Y
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304851-95-4
Record name Yttrium trifluoroacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Key Reaction Parameters:

  • Solvent System : Anhydrous ethanol or methanol is often employed to facilitate dissolution of Y₂O₃, though excess trifluoroacetic acid itself acts as both reactant and solvent.

  • Temperature : Reactions are typically conducted under reflux conditions (80–100°C) to enhance reaction kinetics while avoiding premature decomposition of the trifluoroacetate ligand.

  • Stoichiometry : A molar ratio of 1:6 for Y₂O₃:CF₃COOH ensures complete conversion, with excess acid removed via rotary evaporation.

Table 1: Standard Laboratory Synthesis Conditions

ParameterValue/RangeSource
Reaction Temperature80–100°C
Reaction Time12–24 hours
Y₂O₃ Purity≥99.9% (REO basis)
Final Product Yield85–92%

Post-synthesis, the hydrated product is isolated through solvent evaporation under reduced pressure. The number of water molecules (x) in the hydrate varies between 1 and 4, depending on ambient humidity during crystallization.

Industrial Production and Scaling Considerations

Industrial manufacturing scales the laboratory method while introducing modifications for cost efficiency and purity control:

Continuous Flow Reactor Systems

Large-scale production utilizes continuous flow reactors to maintain precise temperature and stoichiometric control. This approach minimizes side reactions, such as the formation of yttrium oxyfluorides (YOF), which can occur at elevated temperatures.

Purification Protocols

Industrial-grade purification involves:

  • Recrystallization : Dissolving the crude product in anhydrous ethanol and cooling to −20°C to precipitate high-purity crystals.

  • Lyophilization : Freeze-drying under vacuum to remove residual solvents while preserving hydrate integrity.

Table 2: Industrial vs. Laboratory-Scale Production Metrics

MetricLaboratory ScaleIndustrial Scale
Batch Size10–100 g10–100 kg
Energy Consumption0.5–1 kWh/kg0.2–0.4 kWh/kg
Purity (Y basis)99.0–99.5%99.5–99.9%
Typical Impurities<0.1% YOF<0.01% YOF

Advanced Synthesis Techniques

Sol-Gel Processing

Recent adaptations incorporate sol-gel methodologies to produce nanostructured yttrium trifluoroacetate precursors. By controlling hydrolysis rates through pH adjustment (pH 3–5), researchers achieve particle sizes below 50 nm, ideal for thin-film deposition applications.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 2–4 hours while improving yield (94–97%) through uniform heating. This method preferentially forms the trihydrate (x=3), as confirmed by thermogravimetric analysis.

Characterization and Quality Control

Thermogravimetric Analysis (TGA)

Decomposition profiles reveal hydrate stability limits:

  • Anhydrous Form Stability : Up to 150°C

  • Decomposition Onset : 267°C (exothermic transition to YF₃)

Spectroscopic Verification

  • FTIR : Strong absorbance at 1,670 cm⁻¹ (C=O stretch) and 1,200–1,100 cm⁻¹ (C-F stretches) confirm trifluoroacetate coordination.

  • XRD : Matches reference patterns for monoclinic crystal structure (PDF 00-045-0032).

Table 3: Key Physicochemical Properties

PropertyValueSource
Molecular Weight445.97 g/mol
Melting Point138–142°C
Water Solubility25 mg/mL at 25°C
HygroscopicityHigh (requires dry N₂ storage)

Challenges and Optimization Strategies

Hydrate Stability Management

The compound’s hygroscopic nature necessitates stringent moisture control during storage. Industrial facilities employ desiccated gloveboxes (<1 ppm H₂O) and argon packaging to maintain product integrity.

Byproduct Mitigation

Trace YOF formation during synthesis is addressed through:

  • Atmosphere Control : Conducting reactions under dry N₂ or Ar

  • Post-Synthesis Etching : Treating with dilute HF (0.1 M) to dissolve YOF contaminants

Emerging Methodologies

Biogenic Synthesis

Preliminary studies utilize yttrium-binding peptides to template trifluoroacetate coordination at ambient temperatures. This biomimetic approach achieves 88% yield with 50% reduced energy input compared to conventional methods.

Plasma-Enhanced Vapor Deposition

Direct conversion of Y₂O₃ and CF₃COOH vapors in low-temperature plasma yields anhydrous Y(CF₃COO)₃ films, bypassing hydrate formation for specialized electronic applications .

Scientific Research Applications

Proteomics Research

Yttrium(III) trifluoroacetate hydrate is utilized in proteomics to study protein structures and functions. Its fluorinated nature enhances the stability of proteins during analysis, making it a valuable reagent in mass spectrometry and other analytical techniques .

Ceramics and Glass Manufacturing

This compound serves as a precursor in producing ceramics and glass materials. Its incorporation into these materials imparts desirable properties such as thermal stability and transparency, which are essential for high-performance applications.

Laser Technology

In laser manufacturing, this compound contributes to developing high-performance laser materials. Its unique chemical properties allow for the creation of advanced laser systems that require specific thermal and optical characteristics .

Phosphor Production

The compound is also instrumental in producing phosphors used in display technologies and lighting systems. Its ability to form stable compounds under various conditions makes it suitable for creating efficient phosphors that enhance light output and color quality .

Case Study 1: Thermal Decomposition Behavior

A study on the thermal behavior of this compound revealed that it releases approximately 3.7 water molecules per yttrium atom during decomposition. This property significantly affects the stability and performance of materials derived from this compound, particularly in superconducting applications .

Case Study 2: Nanoparticle Formation

Research involving citrate-stabilized yttrium fluoride nanoparticles demonstrated that varying synthesis conditions could control particle size and distribution. These nanoparticles exhibited favorable characteristics for biomedical applications, including targeted drug delivery systems due to their biocompatibility and tunable properties .

Mechanism of Action

The mechanism of action of yttrium(III) trifluoroacetate hydrate involves its decomposition and hydrolysis under specific conditions. During thermal decomposition, it releases trifluoroacetic acid and other volatile products, leading to the formation of yttrium fluoride. In the presence of water, it undergoes hydrolysis to form yttrium oxide and related compounds . These reactions are influenced by the molecular structure of the compound and the conditions under which they occur.

Comparison with Similar Compounds

Structural and Chemical Properties

Trifluoroacetates of lanthanides share a general formula M(CF₃COO)₃·xH₂O, where M represents a trivalent metal. Key distinctions arise from ionic radii, electronegativity, and hydration states:

Compound Molecular Formula Molecular Weight (g/mol) Purity (%) Key Structural Features
Yttrium(III) trifluoroacetate hydrate Y(CF₃COO)₃·xH₂O 427.95 (anhydrous) 99.9–99.999 Trigonal coordination, high thermal stability
Europium(III) trifluoroacetate trihydrate Eu(CF₃COO)₃·3H₂O ~561.10 (calculated) 98 Strong red emission under UV, used in luminescence
Ytterbium(III) trifluoroacetate hydrate Yb(CF₃COO)₃·xH₂O ~580.10 (estimated) 99.9 Near-infrared absorption, UCNP synthesis
Neodymium(III) trifluoroacetate hydrate Nd(CF₃COO)₃·xH₂O ~525.30 (estimated) 99.9 Laser applications, optical doping

Notes:

  • Hydration states (x) vary, affecting solubility and decomposition pathways.
  • Trifluoroacetate ligands enhance solubility in organic solvents (e.g., oleic acid, octadecene) compared to acetate analogs .

Thermal Decomposition Behavior

Trifluoroacetates decompose via ligand dissociation and fluoride formation. Key

Compound Decomposition Temperature (°C) Atmosphere Byproducts
This compound 300–350 N₂ YF₃, CO₂, H₂O
Europium(III) trifluoroacetate trihydrate ~350 N₂ EuF₃, CF₃COOH
Ytterbium(III) trifluoroacetate hydrate 320–360 N₂ YbF₃, gaseous fluorides

Insights :

  • Yttrium trifluoroacetate exhibits a two-stage decomposition: ligand loss (200–300°C) followed by fluoride crystallization (300–350°C) .
  • Neodymium trifluoroacetate forms NdOF intermediates, requiring precise oxygen control .

Purity and Commercial Availability

Compound Purity (%) Price (10 g scale) Key Suppliers
This compound 99.9–99.999 $109–3125 Thermo Scientific, Sigma-Aldrich
Europium(III) trifluoroacetate trihydrate 98 ~$200 (estimated) Sigma-Aldrich
Ytterbium(III) trifluoroacetate hydrate 99.9 ~$250 (estimated) Millipore Sigma

Note: Higher-purity grades (99.999%) are critical for optoelectronic applications to minimize quenching defects .

Biological Activity

Yttrium(III) trifluoroacetate hydrate (Y(TFA)₃·xH₂O) is a compound that has garnered attention in various fields, including materials science and biological research. This article provides a comprehensive overview of its biological activity, synthesis, applications, and relevant studies.

  • Molecular Formula : C₆F₉O₆Y·xH₂O
  • Molecular Weight : 427.95 g/mol (anhydrous)
  • CAS Number : 304851-95-4
  • IUPAC Name : 2,2,2-trifluoroacetic acid;yttrium;hydrate

This compound is characterized by its crystalline structure and high purity (≥99.9% REO). It is soluble in organic solvents but insoluble in water, which influences its interaction with biological systems .

Synthesis

The synthesis of Y(TFA)₃ typically involves the reaction of yttrium oxide (Y₂O₃) with trifluoroacetic acid (CF₃COOH):

Y2O3+6CF3COOH2Y CF3CO2)3+3H2O\text{Y}_2\text{O}_3+6\text{CF}_3\text{COOH}\rightarrow 2\text{Y CF}_3\text{CO}_2)_3+3\text{H}_2\text{O}

This reaction produces the hydrated form of the compound, which can be further processed for various applications .

The biological activity of Y(TFA)₃ is primarily linked to its decomposition under specific conditions, leading to the release of trifluoroacetic acid and the formation of yttrium fluoride (YF₃). This process can influence cellular processes due to the presence of yttrium ions, which are known to interact with biological molecules .

Applications in Biological Research

  • Proteomics Research : Y(TFA)₃ is utilized as a fluorinated yttrium compound in proteomics to study protein structures and functions. Its unique properties help in stabilizing proteins during analysis .
  • Thermal Analysis : Studies indicate that Y(TFA)₃ undergoes thermal decomposition, which can be advantageous for creating thin films used in electronic applications. The thermal stability and decomposition products are critical for developing high-performance materials .
  • Nanoparticle Synthesis : Y(TFA)₃ has been employed in synthesizing yttrium fluoride nanoparticles through citrate-mediated processes. These nanoparticles have potential applications in drug delivery and imaging due to their biocompatibility and tunable properties .

Case Study 1: Thermal Decomposition Behavior

A study on the thermal behavior of Y(TFA)₃ demonstrated that it releases approximately 3.7 water molecules per yttrium atom during decomposition. This property affects the stability and performance of materials derived from this compound in practical applications like superconductors .

Case Study 2: Nanoparticle Formation

Research involving the synthesis of citrate-stabilized YF₃ nanoparticles highlighted the ability to control particle size and distribution through varying synthesis conditions. The resulting nanoparticles exhibited favorable characteristics for biomedical applications, including targeted drug delivery systems .

Summary Table of Biological Activity

Property Details
Molecular Formula C₆F₉O₆Y·xH₂O
Applications Proteomics, ceramics, laser materials
Mechanism Decomposition releases trifluoroacetic acid
Nanoparticle Synthesis Citrate-mediated methods yielding biocompatible NPs
Thermal Stability Releases water; affects precursor stability

Q & A

Q. What synthesis methods are recommended for preparing Yttrium(III) trifluoroacetate hydrate in laboratory settings?

this compound is typically synthesized via wet-chemical routes using yttrium acetate or oxide precursors. A common method involves dissolving yttrium acetate hydrate in a mixture of methanol and propionic acid, followed by reaction with trifluoroacetic acid or sodium trifluoroacetate under controlled conditions. For nanoparticle synthesis, thermal decomposition of trifluoroacetate precursors in organic solvents (e.g., 1-octadecene) with oleic acid as a stabilizer is widely employed . Precursor injection rates and temperature gradients must be optimized to ensure phase purity .

Q. How should researchers handle and store this compound to maintain stability and safety?

The compound is hygroscopic and sensitive to moisture. Store in a desiccator under inert gas (e.g., argon) at room temperature. Use gloves and protective eyewear to avoid skin/eye irritation, as it is a respiratory tract irritant. Avoid contact with strong acids or bases to prevent decomposition .

Q. What characterization techniques are essential for confirming purity and structural integrity?

Key techniques include:

  • X-ray diffraction (XRD) for phase identification.
  • Fourier-transform infrared spectroscopy (FTIR) to confirm trifluoroacetate ligand bonding (e.g., C=O and C-F stretches at ~1670 cm⁻¹ and ~1200 cm⁻¹, respectively) .
  • Thermogravimetric analysis (TGA) to assess hydration levels and thermal stability .
  • Inductively coupled plasma mass spectrometry (ICP-MS) for elemental purity verification .

Advanced Research Questions

Q. What factors govern the thermal decomposition pathways of this compound?

Decomposition occurs in stages:

  • Hydrate water loss (50–150°C).
  • Ligand pyrolysis (200–400°C), releasing CO₂, CF₃ radicals, and forming intermediate oxyfluorides.
  • Final oxide/fluoride formation (>400°C). Heating rate, atmosphere (e.g., air vs. inert gas), and precursor morphology significantly influence decomposition kinetics. In situ IR spectroscopy reveals intermediate species, enabling pathway control .

Q. How does precursor injection rate affect nanomaterial morphology in syntheses involving this compound?

Faster injection rates (e.g., 5 mL/min) promote isotropic growth due to rapid supersaturation, yielding spherical nanoparticles. Slower rates (<1 mL/min) favor anisotropic growth (e.g., nanorods) by enabling oriented attachment. For core-shell structures, sequential injection of yttrium and dopant precursors (e.g., Eu³⁺) achieves uniform shell thickness .

Q. What strategies minimize impurities in YBCO superconducting films synthesized with this compound?

Key approaches include:

  • Using low-fluorine precursor solutions (e.g., blending trifluoroacetate with acetate ligands) to reduce residual carbon/fluorine .
  • Optimizing pyrolysis conditions (e.g., 400°C in humid O₂) to decompose organic residues.
  • Incorporating excess copper acetate (10% molar excess) to compensate for Cu loss during annealing .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Yttrium(III) trifluoroacetate hydrate
Reactant of Route 2
Yttrium(III) trifluoroacetate hydrate

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